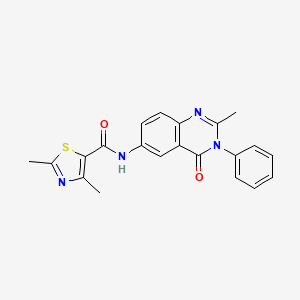![molecular formula C23H18N2O2S B2398340 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 352329-78-3](/img/structure/B2398340.png)
2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a chemical compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . They have been reported to inhibit influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This suggests that “2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” could potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Compounds containing the indole nucleus have shown anticancer activity . Therefore, it’s possible that “2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” could be explored for its potential anticancer properties.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This suggests that “2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” could be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have shown activity against Mycobacterium tuberculosis . This indicates that “2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” could potentially be used in the treatment of tuberculosis.
Antioxidant Activity
Compounds containing the thiazole moiety have been associated with antioxidant activity . This suggests that “2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” could be used as an antioxidant agent.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that “2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” could potentially be used in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have shown antimalarial activity . This indicates that “2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” could potentially be used in the treatment of malaria.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . The specific mode of action can vary depending on the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . For instance, some thiazole derivatives can act like peroxisome proliferator-activated receptor agonists, playing an important role in the regulation of central inflammation .
Result of Action
For instance, some thiazole derivatives have been reported to exhibit antimicrobial activities .
properties
IUPAC Name |
2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-21-10-6-5-9-19(21)22(26)24-18-13-11-16(12-14-18)20-15-28-23(25-20)17-7-3-2-4-8-17/h2-15H,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHKWUHCOHCGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)
![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)
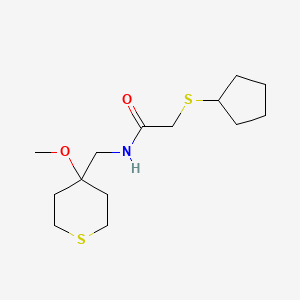
![4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide](/img/structure/B2398261.png)
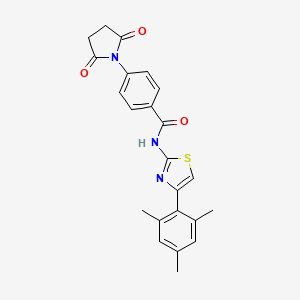
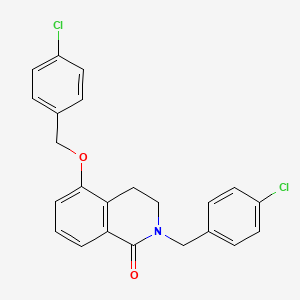
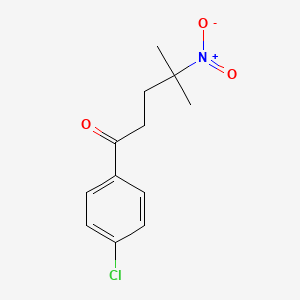
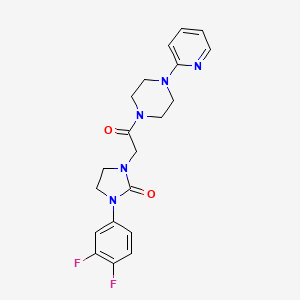
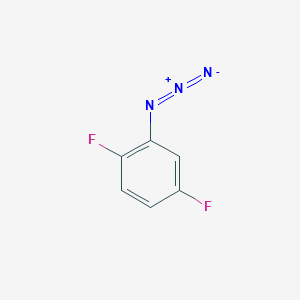
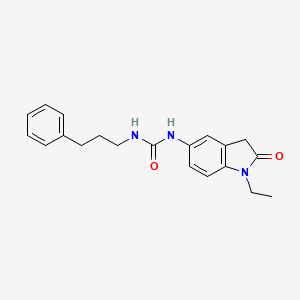
![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398271.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)
![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398274.png)
